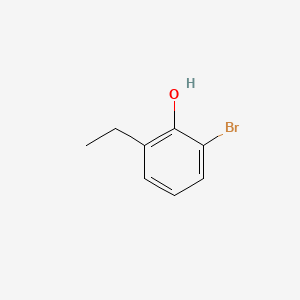
2-Bromo-6-ethylphenol
Cat. No. B3350005
M. Wt: 201.06 g/mol
InChI Key: KTIRRDOBTNZKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07273886B2
Procedure details


N-Bromosuccinimide (29.1 g, 163.7 mmol) was added as a suspension in CH2Cl2 (200 mL) over 2 h to a solution of 2-ethylphenol (20.0 gm, 163.7 mmol), diisopropylethylamine (2.3 mL, 16.4 mmol), and CH2Cl2 (300 mL). The resulting solution was maintained at room temperature for 2 h. One normal HCl (100 mL) was added and the mixture was stirred vigorously for 0.5 h. The layers were separated, and the organic phase was washed with 1 N HCl (2×100 mL). The combined aqueous layers were extracted with CH2Cl2 (1×100 mL), dried (Na2SO4), filtered, and concentrated. The residue was purified by silica gel chromatography (SiO2, gradient elution 5 to 10% CH2Cl2/hexanes) to yield 26.5 g (80%) of 2-bromo-6-ethylphenol 1 as a yellow oil.






Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH2:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[OH:17])[CH3:10].C(N(C(C)C)CC)(C)C.Cl>C(Cl)Cl>[Br:1][C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([CH2:9][CH3:10])[C:12]=1[OH:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
29.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
2.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred vigorously for 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with 1 N HCl (2×100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous layers were extracted with CH2Cl2 (1×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography (SiO2, gradient elution 5 to 10% CH2Cl2/hexanes)
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=CC=C1)CC)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.5 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
